molecular formula C19H18N2O3S2 B256427 9-[(E)-2-(2-nitrophenyl)ethenyl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one

9-[(E)-2-(2-nitrophenyl)ethenyl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one

Cat. No. B256427
M. Wt: 386.5 g/mol
InChI Key: SGYWDQXTPZOBCU-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[(E)-2-(2-nitrophenyl)ethenyl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one is a chemical compound with potential applications in scientific research. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of 9-[(E)-2-(2-nitrophenyl)ethenyl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one involves the formation of a thioether linkage with thiol groups in biological systems. This linkage leads to the formation of a fluorescent adduct that can be detected using fluorescence spectroscopy. Additionally, the compound has been shown to generate singlet oxygen upon irradiation with light, making it a potential photosensitizer for photodynamic therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9-[(E)-2-(2-nitrophenyl)ethenyl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one have been studied in vitro. It has been shown to selectively bind to thiols in biological systems and form fluorescent adducts that can be detected using fluorescence spectroscopy. Additionally, it has been shown to generate singlet oxygen upon irradiation with light, making it a potential photosensitizer for photodynamic therapy.

Advantages and Limitations for Lab Experiments

One advantage of using 9-[(E)-2-(2-nitrophenyl)ethenyl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one in laboratory experiments is its selectivity for thiols in biological systems. This selectivity allows for the detection of thiols in complex biological samples. Additionally, its ability to generate singlet oxygen upon irradiation with light makes it a potential photosensitizer for photodynamic therapy. One limitation of using this compound in laboratory experiments is its potential toxicity to biological systems. Further studies are needed to determine the safe concentrations of this compound for use in biological systems.

Future Directions

There are several future directions for research on 9-[(E)-2-(2-nitrophenyl)ethenyl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one. One direction is to study its potential as a fluorescent probe for detecting thiols in vivo. Another direction is to further investigate its potential as a photosensitizer for photodynamic therapy. Additionally, further studies are needed to determine the safe concentrations of this compound for use in biological systems. Overall, 9-[(E)-2-(2-nitrophenyl)ethenyl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one has potential applications in scientific research and warrants further investigation.

Synthesis Methods

The synthesis of 9-[(E)-2-(2-nitrophenyl)ethenyl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one involves the reaction of 2-nitrostyrene with cyclohexanone in the presence of ammonium acetate and acetic acid. This reaction yields the desired product in good yield and purity.

Scientific Research Applications

9-[(E)-2-(2-nitrophenyl)ethenyl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one has potential applications in scientific research. It has been studied for its potential as a fluorescent probe for detecting thiols in biological systems. It has also been studied for its potential as a photosensitizer for photodynamic therapy.

properties

Product Name

9-[(E)-2-(2-nitrophenyl)ethenyl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one

Molecular Formula

C19H18N2O3S2

Molecular Weight

386.5 g/mol

IUPAC Name

9-[(E)-2-(2-nitrophenyl)ethenyl]-3,7-dithia-5-azatetracyclo[9.2.1.02,10.04,8]tetradec-4(8)-en-6-one

InChI

InChI=1S/C19H18N2O3S2/c22-19-20-18-17(26-19)13(15-11-5-6-12(9-11)16(15)25-18)8-7-10-3-1-2-4-14(10)21(23)24/h1-4,7-8,11-13,15-16H,5-6,9H2,(H,20,22)/b8-7+

InChI Key

SGYWDQXTPZOBCU-BQYQJAHWSA-N

Isomeric SMILES

C1CC2CC1C3C2SC4=C(C3/C=C/C5=CC=CC=C5[N+](=O)[O-])SC(=O)N4

SMILES

C1CC2CC1C3C2SC4=C(C3C=CC5=CC=CC=C5[N+](=O)[O-])SC(=O)N4

Canonical SMILES

C1CC2CC1C3C2SC4=C(C3C=CC5=CC=CC=C5[N+](=O)[O-])SC(=O)N4

Origin of Product

United States

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